Leucokinin 1

Description

Historical Context of Leucokinin Discovery and Initial Characterization

The discovery of leucokinins dates back to the 1980s, with initial studies focusing on their effects on muscle contraction in insects. nih.govmdpi.com Subsequent research led to their identification in a broader range of invertebrate species, establishing them as a significant neuropeptide family.

Isolation from Leucophaea maderae and Early Bioassays

The first members of the leucokinin family were isolated from head extracts of the Madeira cockroach, Leucophaea maderae (now known as Rhyparobia maderae). nih.govmdpi.comkstudy.com The initial bioassays used to identify these peptides focused on their potent stimulatory effect on the contractions of the cockroach hindgut. nih.govmdpi.com This myotropic activity was the basis for their initial characterization and naming. nih.gov In these early studies, researchers demonstrated that leucokinins could stimulate visceral muscle contractions. mdpi.com Further bioassays revealed another key function: their role as diuretic factors. When applied to the Malpighian tubules, the primary excretory organs of insects, leucokinins were found to increase the rate of fluid secretion. nih.govbiologists.com

Identification in Drosophila melanogaster and Other Invertebrates

Following their discovery in the cockroach, leucokinin-like peptides were identified in a variety of other invertebrate species. A significant milestone was the isolation and characterization of a leucokinin peptide in the fruit fly, Drosophila melanogaster. biologists.comnih.govresearchgate.net The Drosophila leucokinin (DLK) was found to be a potent stimulator of fluid secretion in the Malpighian tubules. biologists.comnih.gov The identification of the gene encoding the DLK precursor in this genetically tractable model organism opened the door for more detailed genetic analysis of the leucokinin system. biologists.comnih.gov Beyond insects, leucokinin-like peptides and their receptors have been identified in other invertebrates, including molluscs, annelids, and ticks, indicating a widespread distribution within the protostomes. nih.govsdbonline.orgnih.gov

Evolutionary Perspective and Phylogenetic Distribution of Leucokinin

Genomic and phylogenetic analyses have revealed that the leucokinin signaling system is ancient and has a distinct evolutionary history, being largely confined to the protostome lineage. nih.govresearchgate.netresearchgate.net

Conservation Across Protostomes (Arthropods, Molluscs)

The leucokinin signaling system is well-conserved across the protostomes, a major group of animals that includes arthropods, molluscs, and annelids. nih.govmdpi.comresearchgate.net Homologs of leucokinin peptides and their receptors have been identified in a wide array of species within these phyla. nih.govnih.gov The primary structure of leucokinin peptides, particularly the C-terminal pentapeptide motif, shows a high degree of conservation, which is crucial for their biological activity. sdbonline.org This conservation suggests that the fundamental physiological roles of leucokinins were established early in protostome evolution. mdpi.com

Structure

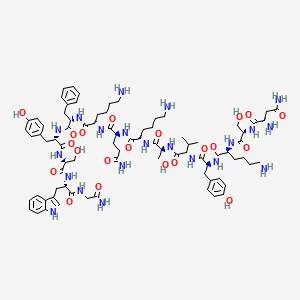

2D Structure

Properties

CAS No. |

157674-89-0 |

|---|---|

Molecular Formula |

C81H117N21O21 |

Molecular Weight |

1720.953 |

InChI |

InChI=1S/C81H117N21O21/c1-44(2)68(102-77(119)60(36-47-23-27-50(107)28-24-47)96-73(115)56(20-10-13-33-84)93-78(120)62(41-103)99-69(111)52(85)38-66(87)109)81(123)101-64(43-105)79(121)92-54(18-8-11-31-82)71(113)94-57(29-30-65(86)108)74(116)91-55(19-9-12-32-83)72(114)95-58(34-45-14-4-3-5-15-45)75(117)97-59(35-46-21-25-49(106)26-22-46)76(118)100-63(42-104)80(122)98-61(70(112)90-40-67(88)110)37-48-39-89-53-17-7-6-16-51(48)53/h3-7,14-17,21-28,39,44,52,54-64,68,89,103-107H,8-13,18-20,29-38,40-43,82-85H2,1-2H3,(H2,86,108)(H2,87,109)(H2,88,110)(H,90,112)(H,91,116)(H,92,121)(H,93,120)(H,94,113)(H,95,114)(H,96,115)(H,97,117)(H,98,122)(H,99,111)(H,100,118)(H,101,123)(H,102,119)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-/m0/s1 |

InChI Key |

JHBYIAKUJVCAAF-TVWKPYHJSA-N |

SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Synonyms |

leucokinin 1 |

Origin of Product |

United States |

Molecular and Genetic Foundations of Leucokinin Signaling

Leucokinin Gene Organization and Expression

Gene Identification and Genomic Localization (e.g., Drosophila CG13480, pp gene)

The gene encoding the leucokinin (LK) neuropeptide in the fruit fly, Drosophila melanogaster, has been identified as CG13480. identifiers.orgresearchgate.netnih.gov This gene is also referred to by other names such as Lk, pp, DLK, drosokinin, and kinin. identifiers.org The genomic sequence for the Drosophila leucokinin peptide has been identified and the gene was named pp. nih.govresearchgate.netsenasica.gob.mx It is located on the left arm of chromosome 3 at the cytological position 70E2-70F4. identifiers.orgnih.govresearchgate.netsenasica.gob.mx

In Drosophila, the leucokinin gene is relatively simple, encoding a precursor that gives rise to a single copy of the leucokinin peptide. researchgate.netnih.govmdpi.com This is in contrast to other insect species where the leucokinin precursor can produce multiple copies of leucokinin peptides. mdpi.com For instance, the fall webworm, Hyphantria cunea, also possesses a single leucokinin gene, but it encodes three putative leucokinin peptides. frontiersin.orgnih.gov Similarly, the Anopheles gambiae leucokinin gene encodes a precursor with three predicted leucokinin peptides. biologists.com

The identification of the leucokinin gene and its corresponding receptor in Drosophila was facilitated by bioinformatics, which identified the gene CG13480 as encoding the leucokinin precursor and CG10626 as its receptor. researchgate.netnih.govmdpi.com

| Organism | Gene Name/Identifier | Genomic Location | Number of Peptides Encoded |

|---|---|---|---|

| Drosophila melanogaster | CG13480, pp, Lk | Chromosome 3L: 70E2-70F4 | 1 |

| Hyphantria cunea | HcLK | Not specified | 3 |

| Anopheles gambiae | Not specified | Not specified | 3 |

Transcriptional Regulation and Expression Patterns

The expression of the leucokinin gene is under the control of specific transcription factors. In Drosophila, the basic helix-loop-helix (bHLH) transcription factor gene, dimmed (dimm), is responsible for activating the transcription of the Leucokinin gene, along with other neuropeptide genes like Dromyosuppressin and FMRFamide-related. biologists.comnih.gov

Leucokinin expression is observed in a limited and specific set of neurons within the central nervous system (CNS) of Drosophila. nih.govnih.gov In the larval stage, there are approximately 20 leucokinin-expressing neurons, which include a pair of lateral horn LK neurons (LHLKs), two pairs of subesophageal LK neurons (SELKs), and seven pairs of abdominal leucokinin neurons (ABLKs). nih.govmdpi.com In the adult fly, the number of leucokinin neurons is around 26, consisting of three main types. nih.gov These include interneurons in the brain and subesophageal zone, as well as segmentally arranged neurosecretory cells in the abdominal part of the ventral nerve cord. nih.govnih.gov

The expression pattern of leucokinin is highly conserved across many insect species, particularly the presence of neurosecretory cells in the abdominal neuromeres of the ventral nerve cord. nih.gov However, the number and types of leucokinin-expressing neurons in the brain can vary significantly between different insect species. nih.gov In the fall webworm, Hyphantria cunea, the leucokinin gene is expressed in various tissues, with particularly high expression in the midgut and hindgut. frontiersin.org In adult Drosophila, leucokinin expression is also found in small groups of neurons in the brain and ventral ganglia. nih.gov The Lateral Horn Leucokinin (LHLK) neurons, a single pair of neurons, are particularly important as they are modulated by the feeding state and are crucial for regulating the interaction between sleep and metabolism. oup.combiorxiv.org

Leucokinin Precursor Processing and Mature Peptide Characterization

Precursor Polypeptide Structure and Cleavage Sites

The leucokinin precursor polypeptide, or prepro-leucokinin, varies in structure and complexity across different species. In Drosophila melanogaster, the precursor is relatively simple and gives rise to only one copy of the leucokinin peptide. mdpi.com In contrast, the precursor in the mollusc Aplysia californica is exceptionally long, consisting of 2025 amino acids, and encodes numerous Aplysia leucokinin-like peptides (ALKs). nih.govresearchgate.netnih.gov Other insects, like the fall webworm Hyphantria cunea, have a precursor that yields three leucokinin peptides. nih.gov

The processing of the precursor into mature peptides involves cleavage at specific sites. These cleavage sites are typically marked by basic amino acid residues, such as lysine (B10760008) (K) and arginine (R). frontiersin.orgnih.gov For example, in Anopheles gambiae, the leucokinin I and III peptides are flanked by dibasic proteolytic cleavage sites. biologists.com Similarly, the mature peptide cleavage site in Hyphantria cunea is a combination of lysine and arginine. nih.gov The Aplysia precursor is predicted to be cleaved at multiple sites to release a variety of peptides. nih.gov

Post-translational Modifications (e.g., C-terminal amidation)

A crucial post-translational modification for the biological activity of leucokinins is C-terminal amidation. nih.govsdbonline.orgresearchgate.net This process involves the conversion of a C-terminal glycine (B1666218) (G) residue into an amide group. nih.govbiologists.com This amidation is a common feature of leucokinin peptides across various invertebrate species. mdpi.comresearchgate.net The presence of a C-terminal Gly in the precursor sequence is a strong indicator that the mature peptide will be amidated. biologists.com For instance, all three predicted leucokinin peptides in Anopheles gambiae and the three in Hyphantria cunea have a C-terminal glycine, suggesting they are all amidated. nih.govbiologists.com The functional importance of this modification is highlighted by the fact that the C-terminal pentapeptide motif FXXWG-amide is essential for the biological activity of leucokinins. nih.govsdbonline.orgresearchgate.net

Another potential post-translational modification is the formation of disulfide bridges. The leucokinin precursor in Anopheles and Aedes mosquitoes contains four conserved cysteine residues, suggesting they may form disulfide bonds that are important for the precursor protein's function. biologists.com

Characterization of Mature Leucokinin Peptides (e.g., Drosophila Leucokinin, Aplysia Leucokinin-like peptides)

Mature leucokinin peptides have been identified and characterized in various species. Drosophila leucokinin (DLK) was purified and its sequence determined as Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide. nih.govresearchgate.netsenasica.gob.mxbiologists.com At the time of its discovery, it was the longest member of the leucokinin family. nih.govresearchgate.netsenasica.gob.mxbiologists.com Leucokinins in insects typically range from 6 to 21 amino acids in length. mdpi.com

In the mollusc Aplysia californica, a family of leucokinin-like peptides (ALKs) has been identified. nih.govresearchgate.netnih.gov The most abundant of these are ALK-1 (PAFHSWS-amide) and ALK-2 (PAFHAWS-amide). nih.gov The Aplysia precursor is capable of producing 40 different peptides. nih.govnih.gov A key feature of arthropod leucokinins is the C-terminal pentapeptide motif FXXWG-amide. nih.govnih.gov In molluscs, this motif shows some variation, often ending in WS-amide. nih.gov The shared FXXWX-amide motif is critical for receptor activation. researchgate.net

| Organism | Peptide Name | Sequence |

|---|---|---|

| Drosophila melanogaster | Drosophila Leucokinin (DLK) | Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide |

| Aplysia californica | ALK-1 | PAFHSWS-amide |

| Aplysia californica | ALK-2 | PAFHAWS-amide |

| Hyphantria cunea | HcLK-1 | YFSPWG-amide |

| Hyphantria cunea | HcLK-2 | VRFSPWG-amide |

| Hyphantria cunea | HcLK-3 | KVKFSAWG-amide |

Leucokinin Receptor (LKR) Characterization

The biological actions of leucokinins are mediated by specific Leucokinin Receptors (LKRs), which are integral membrane proteins belonging to the large superfamily of G-protein coupled receptors (GPCRs). mdpi.comnih.govebi.ac.uk The characterization of these receptors, from their genetic identification to their structural and functional properties, has been crucial in understanding the physiological roles of the leucokinin signaling pathway across various invertebrate species. mdpi.comnih.gov

The identification of the leucokinin receptor in the fruit fly, Drosophila melanogaster, represents a significant milestone in the study of this neuropeptide system. nih.gov Through a systematic in-silico scan of the Drosophila genome for potential GPCRs, researchers identified a candidate gene, CG10626 , based on its sequence similarity to known tachykinin receptors. nih.govsdbonline.org Subsequent functional assays confirmed that the protein encoded by CG10626 is the bona fide leucokinin receptor (Lkr). nih.govsdbonline.org When expressed heterologously in S2 cells, only the CG10626 protein responded to the application of Drosokinin, the native leucokinin peptide in Drosophila. nih.govsdbonline.org

The Leucokinin receptor is classified as a Class A (or Rhodopsin-like) G-protein coupled receptor. sdbonline.org This classification is supported by sequence alignments and the presence of conserved structural features typical of this family. biologists.comnih.gov Alignments with other known leucokinin receptors, such as those from the mosquito Anopheles stephensi, have revealed key conserved regions, particularly within transmembrane (TM) domains I, II, III, VI, and VII. biologists.comnih.govresearchgate.net The LKR is homologous to vertebrate tachykinin receptors, which confirms the evolutionary relationship between the leucokinin and tachykinin signaling pathways. sdbonline.orgnih.gov The gene for the Drosophila LKR, CG10626 (FlyBase ID: FBgn0035610), is located on the left arm of chromosome 3. sdbonline.orggla.ac.uk

The activation of the Leucokinin Receptor by its cognate ligands, such as Leucokinin-1, initiates a signaling cascade that typically involves the mobilization of intracellular calcium. nih.govresearchgate.net The potency of different leucokinins in activating their receptors is quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

In Drosophila melanogaster, the heterologously expressed LKR (from gene CG10626) is highly sensitive to its native ligand, Drosokinin, showing an EC50 value of 4 x 10⁻¹¹ M (40 pM). nih.gov Studies on isolated Drosophila Malpighian tubules demonstrated a similar high sensitivity, with an EC50 of approximately 0.1 nM. senasica.gob.mx

Activation profiles vary across different species and among different leucokinin peptides within the same species. For instance, in the mosquito Aedes aegypti, the LKR acts as a multiligand receptor, responding to all three native Aedes kinins, but with different potencies. researchgate.net Similarly, in the fall webworm Hyphantria cunea, the three identified leucokinins activate their receptor with EC50 values ranging from 8.44 nM to 90.44 nM. frontiersin.orgnih.gov In Anopheles, the receptor also responds in a dose-dependent manner to its three native leucokinins with a potency order of Leucokinin I > II > III. biologists.comnih.gov Interestingly, the Anopheles receptor can be activated by Drosophila leucokinin with an EC50 value similar to that of Anopheles Leucokinin I, suggesting some cross-reactivity between dipteran species. biologists.comnih.govresearchgate.net

| Species | Ligand | EC50 Value | Reference |

|---|---|---|---|

| Drosophila melanogaster | Drosokinin | 4.0 x 10⁻¹¹ M | nih.gov |

| Aedes aegypti | Aedae-K-1 | 48.8 nM | researchgate.net |

| Aedes aegypti | Aedae-K-2 | 26.6 nM | researchgate.net |

| Aedes aegypti | Aedae-K-3 | 16.04 nM | researchgate.net |

| Hyphantria cunea | HcLK-1 | 90.44 nM | frontiersin.orgnih.gov |

| Hyphantria cunea | HcLK-2 | 28.0 nM | frontiersin.orgnih.gov |

| Hyphantria cunea | HcLK-3 | 8.44 nM | frontiersin.orgnih.gov |

The interaction between leucokinin peptides and their receptors is dependent on specific, conserved structural features in both the ligand and the receptor. The biological activity of all known leucokinins relies on a highly conserved C-terminal pentapeptide motif: Phe-Xaa-Xbb-Trp-Gly-NH₂ , where Xaa and Xbb are variable amino acids. sdbonline.orgnih.govfrontiersin.org The C-terminal amidation and the phenylalanine and tryptophan residues within this motif are considered essential for receptor activation. nih.govresearchgate.net

On the receptor side, several conserved motifs characteristic of GPCRs are crucial for its structure and function. biologists.comfrontiersin.org These include:

Conserved Transmembrane (TM) Domains: Alignments of LKR sequences from different insects show high conservation in TM domains I, II, III, VI, and VII, which are involved in ligand binding and receptor activation. biologists.comnih.gov

DRY/H Motif: A typical GPCR triplet motif, Asp-Arg-Tyr (DRY) or Asp-Arg-His (DRH), is present immediately following the third transmembrane domain. biologists.com This motif is known to be critical for G-protein coupling and signal transduction.

Disulfide Bridge: Conserved cysteine residues are found in the first and second extracellular loops of most LKRs. biologists.com These are predicted to form a disulfide bond that stabilizes the receptor's tertiary structure, a common feature in GPCRs. biologists.com

WxFG Motif: A highly conserved motif, WxFG, has been identified in the first extracellular loop (EL1) of approximately 90% of Class A GPCRs, including the LKR. sdbonline.org The tryptophan residue in this motif is believed to play a critical role in receptor function. sdbonline.org

N-glycosylation Sites: Potential N-glycosylation sites are often found in the N-terminal region and the second extracellular loop, which may play a role in receptor folding, trafficking, and ligand interaction. biologists.comresearchgate.net

These conserved structural elements collectively ensure the specific recognition of leucokinin peptides and the subsequent activation of the receptor, leading to the initiation of intracellular signaling pathways.

Neuroanatomical and Cellular Distribution of Leucokinin System Components

Mapping of Leucokinin-Expressing Neurons in the Central Nervous System

The distribution of leucokinin-expressing neurons varies significantly across different invertebrate species, reflecting the diverse functions of this neuropeptide family.

In the fruit fly, Drosophila melanogaster, the LK system is relatively simple, with a single gene encoding the LK precursor and only one known LK receptor (LKR). nih.gov This facilitates detailed mapping of the neuronal circuits.

In the larval central nervous system (CNS), there are 20 LK-expressing neurons. nih.gov These are categorized into four main types:

LHLK (Lateral Horn Leucokinin neurons): A pair of neurons located in the lateral horn of the brain. nih.gov

SELK (Subesophageal Leucokinin neurons): Two pairs of neurons in the subesophageal zone (SEZ). nih.gov

ALK (Anterior Leucokinin neurons): These neurosecretory cells express LK in early larvae and have axon terminations in the ring gland. nih.govresearchgate.net However, LK expression in ALK neurons is not consistently detected from the third instar larval stage onwards. nih.govresearchgate.net

ABLK (Abdominal Leucokinin neurons): Seven pairs of neurosecretory cells located in the abdominal neuromeres A1–A7. nih.gov

In the adult Drosophila CNS, the number and distribution of LK neurons change. There are consistently 26 neurons of three major types. nih.govresearchgate.net One pair of SELKs is lost during development, while three to four pairs of ABLKs are added. nih.gov The adult LK neuron population consists of:

LHLK: One pair of interneurons in the brain's lateral horn. nih.govplos.org

SELK: One pair of interneurons in the subesophageal zone. nih.govplos.org

ABLK: Approximately 11-12 pairs of segmentally arranged neurosecretory cells in the abdominal neuromeres of the ventral nerve cord (VNC). nih.govresearchgate.net These include four pairs of larger, adult-specific anterior ABLKs (aABLKs) and seven pairs that persist from the larval stage. researchgate.net

These distinct neuronal populations have unique projection patterns, suggesting specialized functions. biorxiv.org For instance, LHLK neurons connect the antennal glomeruli to the mushroom bodies, SELK neurons connect gustatory receptors to the subesophageal ganglia and VNC, and ABLKs connect to the dorsal median tract in larvae and send axons to segmental muscle 8. nih.gov

**Table 1: Distribution of Leucokinin-Expressing Neurons in *Drosophila melanogaster***

| Neuron Type | Larval Distribution | Adult Distribution | Key Features |

|---|---|---|---|

| LHLK | 1 pair in lateral horn | 1 pair in lateral horn | Interneurons involved in processing sensory information. nih.govnih.gov |

| SELK | 2 pairs in subesophageal zone | 1 pair in subesophageal zone | Descending neurons connecting gustatory areas to the VNC. nih.govnih.gov |

| ALK | Expressed in early larvae; innervate ring gland | LK expression not consistently detected | Also known as ITPn; co-express other neuropeptides. nih.govresearchgate.net |

| ABLK | 7 pairs in abdominal neuromeres (A1-A7) | ~11-12 pairs in abdominal neuromeres | Neurosecretory cells; co-express Diuretic Hormone 44 (DH44). nih.govresearchgate.net |

Compared to Drosophila, other insect species often exhibit a more complex leucokinin system.

Cockroaches (Leucophaea maderae): The cockroach brain contains approximately 160 LK-immunoreactive neurons, all located in the protocerebrum. nih.gov These include median and lateral neurosecretory cells that project to the corpora cardiaca, a neurohemal organ, suggesting a hormonal role for LK. nih.govbiologists.com Additionally, the subesophageal ganglion contains eight LK-positive cell bodies, and each of the three thoracic ganglia has 16. espol.edu.ec Each abdominal ganglion has two pairs of strongly immunoreactive cells. espol.edu.ec Unlike in Drosophila, the cockroach hindgut is not directly innervated by LK neurons, suggesting that LK's myotropic (muscle-contracting) action on this tissue is hormonal. nih.gov

Locusts (Locusta migratoria): The locust brain contains about 140 neurons that are immunoreactive to a leucokinin I antiserum. nih.gov These neurons are found in the proto- and tritocerebrum and have processes in various neuropils, including the central body and optic lobes. nih.govsdbonline.org Similar to cockroaches, locusts have LK-immunoreactive descending neurons with ramifications in the antennal lobe and other olfactory brain areas. sdbonline.org The abdominal neuromeres of the ventral nerve cord also contain LK-expressing neurosecretory cells. nih.gov

The leucokinin signaling system has also been identified in mollusks. In the sea slug Aplysia californica, leucokinin-like peptides (Aplysia Leucokinins or ALKs) and their corresponding mRNA are predominantly found in the buccal ganglion, a structure that houses motor neurons and interneurons controlling feeding. mdpi.comnih.govnih.gov ALK-expressing neurons have also been identified in the cerebral ganglion, which contains higher-order feeding interneurons. mdpi.com Specifically, the buccal motor neuron B48 is known to express ALK. mdpi.com This localization strongly suggests a role for leucokinin in modulating feeding motor programs within the central nervous system. mdpi.comnih.gov

Leucokinin Receptor Expression and Localization in Target Tissues and Cells

The distribution of the Leucokinin Receptor (LKR) is critical for understanding where and how leucokinin exerts its effects. LKR is found in both neuronal and peripheral tissues.

In Drosophila, detailed mapping using Lkr-Gal4 lines and specific antibodies has revealed LKR expression in various neuronal populations.

Brain and Ventral Ganglia Neurons: LKR is expressed in small subsets of neurons throughout the brain and ventral ganglia. sdbonline.orgnih.gov Leucokinin-containing presynaptic terminals are often found in close proximity to these LKR-expressing neurons, indicating direct synaptic communication. nih.gov

Insulin-Producing Cells (IPCs): The LKR is expressed in the insulin-producing cells (IPCs) of the brain's pars intercerebralis. plos.orgsdbonline.orgmdpi.comnih.gov This localization is significant as it provides a direct link between leucokinin signaling and the regulation of metabolism and other processes controlled by insulin-like peptides (DILPs). sdbonline.orgnih.gov

Fan-Shaped Body: The LKR is also found in neurons that innervate the fan-shaped body, a key sleep-promoting region within the fly's central complex. plos.orgbiorxiv.orgmdpi.com This suggests a role for leucokinin in modulating sleep and circadian rhythms.

Other Neurons: LKR expression has also been noted in the ALK/ITPn neurons, suggesting autocrine or paracrine regulation within the leucokinin system itself. mdpi.com Furthermore, at least one pair of larval ABLK neurons expresses the LKR. nih.gov

Leucokinin was initially identified based on its effects on peripheral tissues, and its receptor is prominently expressed in these areas.

Malpighian Tubules: The LKR is highly expressed in the stellate cells of the Malpighian (renal) tubules in Drosophila and other dipterans like Anopheles mosquitoes. nih.govsdbonline.orgmdpi.comresearchgate.net This is a well-established site of leucokinin action, where it regulates fluid and ion secretion. sdbonline.org In some other insects, such as the mosquito Aedes aegypti, evidence has also suggested LKR localization in the principal cells of the tubules. nih.govdtic.mil

Gut Tissues: LKR expression is found in the foregut, hindgut, and midgut. sdbonline.orgnih.govmdpi.com Specifically, it is localized to muscle fibers of the anterior midgut and posterior hindgut, as well as in some enteroendocrine cells of the midgut. mdpi.com This distribution is consistent with leucokinin's role in regulating gut motility and potentially meal termination. sdbonline.orgnih.gov

Rectal Pads: LKR-Gal4 expression has been observed in structures of the rectal pad in Drosophila, indicating a role in final water and ion reabsorption from the feces. mdpi.comannualreviews.org

Table 2: Localization of the Leucokinin Receptor (LKR)

| Location | Tissue/Cell Type | Species | Implied Function |

|---|---|---|---|

| Neuronal | Brain & Ventral Ganglia Neurons | Drosophila | Neuromodulation, Regulation of feeding behavior. sdbonline.orgnih.gov |

| Insulin-Producing Cells (IPCs) | Drosophila | Regulation of metabolism, stress, and water homeostasis. sdbonline.orgnih.gov | |

| Fan-Shaped Body Neurons | Drosophila | Regulation of sleep and circadian rhythms. plos.orgbiorxiv.org | |

| Peripheral | Malpighian Tubule Stellate Cells | Drosophila, Anopheles | Diuresis, ion and water transport. sdbonline.orgresearchgate.net |

| Foregut, Hindgut, Midgut | Drosophila, Hyphantria cunea | Regulation of gut motility, meal size. sdbonline.orgfrontiersin.org | |

| Rectal Pads | Drosophila | Water and ion reabsorption. mdpi.comannualreviews.org |

Co-localization and Co-expression with Other Neuropeptides and Neurotransmitters

The functional diversity of the leucokinin (LK) system is significantly enhanced through its interaction with other neurochemical signaling systems. This occurs at two principal levels: the co-expression of multiple neuropeptides or neurotransmitters within the same LK-producing neuron, and the expression of receptors for other signaling molecules on LK neurons, allowing for modulation of their activity.

Co-expression in Leucokinin-Producing Neurons (e.g., DH44, ITP, tachykinin, sNPF)

In Drosophila melanogaster, specific populations of neurons that produce leucokinin also synthesize and release other neuropeptides. This co-expression allows for the coordinated regulation of complex physiological processes.

A notable example is the co-expression of Leucokinin and Diuretic Hormone 44 (DH44) in a subset of abdominal neurosecretory cells. bmbreports.orgmdpi.com In adult Drosophila, at least 8 of the 22 abdominal LK neurons (ABLKs) also express DH44. frontiersin.orgresearchgate.net This co-localization is even more extensive in third instar larvae, where all ABLKs co-express both LK and DH44. researchgate.net This anatomical arrangement suggests a synergistic role for these two diuretic hormones in regulating water and ion balance. bmbreports.orgmdpi.com Indeed, both peptides are released after feeding in some insects and act on the Malpighian tubules to modulate fluid secretion. bmbreports.orgmdpi.com This co-expression is not unique to Drosophila and has been observed in other insect species, including the housefly Musca domestica, the blood-sucking bug Rhodnius prolixus, the locust Locusta migratoria, and the moth Manduca sexta. nih.gov

Another key population of neurons, the anterior LK neurons (ALKs), which are also referred to as ipc-1 and ipc-2a cells, exhibit co-expression of LK with Ion Transport Peptide (ITP), tachykinin (TK), and short neuropeptide F (sNPF). mdpi.comfrontiersin.orgnih.gov While LK expression in these adult neurons can be variable, the co-expression of ITP, sNPF, and TK is consistent. mdpi.comnih.gov These neuropeptides are implicated in the regulation of metabolic and ionic stress responses, as well as feeding and drinking behaviors. mdpi.com The functional significance of LK within these specific neurons is still under investigation. mdpi.comnih.gov

The following table summarizes the key neuropeptides co-expressed with Leucokinin in different neuronal populations in Drosophila.

| Neuronal Population | Co-expressed Neuropeptide(s) | Primary Associated Functions |

| Abdominal LK Neurons (ABLKs) | Diuretic Hormone 44 (DH44) | Water and ion homeostasis, feeding regulation bmbreports.orgmdpi.comnih.gov |

| Anterior LK Neurons (ALKs) / ipc-1/ipc-2a | Ion Transport Peptide (ITP), Tachykinin (TK), short Neuropeptide F (sNPF) | Metabolic and ionic stress responses, feeding, drinking mdpi.comfrontiersin.orgnih.gov |

Interactions at Receptor Level (e.g., insulin-like peptides, serotonin)

The activity of leucokinin-producing neurons is modulated by other neurochemical systems through the expression of specific receptors on their cell surfaces. This allows for the integration of various internal and external signals to fine-tune LK release and, consequently, the physiological processes it governs.

In Drosophila, LK neurons are known to express receptors for insulin-like peptides (DILPs) and serotonin (B10506) (5-HT). researchgate.netnih.gov Specifically, the insulin (B600854) receptor (dInR) is expressed on all LK neurons, suggesting a mechanism for nutrient-related information to influence LK signaling. researchgate.netnih.govplos.org Overexpression of the dInR in LK neurons has been shown to decrease the levels of LK peptide. researchgate.netnih.gov This suggests that insulin signaling can directly modulate the synthesis or release of leucokinin. The Leucokinin receptor (Lkr) is also expressed in the insulin-producing cells (IPCs) of the brain, indicating a reciprocal relationship where LK can, in turn, regulate the expression and release of DILPs. plos.orgsdbonline.orgbiorxiv.org This creates a feedback loop between these two important neuroendocrine systems.

Furthermore, abdominal LK neurons (ABLKs) express the serotonin receptor 5-HT1B. nih.govresearchgate.netnih.gov Serotonin has been shown to inhibit the spontaneous activity of these abdominal LK neurons. researchgate.netnih.gov Knockdown of the 5-HT1B receptor in these neurons leads to diminished LK expression, increased resistance to desiccation, and reduced food intake. researchgate.netnih.gov This indicates that serotonergic inputs play a crucial role in modulating the activity of ABLKs and thereby influencing water balance and feeding behavior. researchgate.netnih.govnih.gov

The table below details the interactions between leucokinin system components and other key signaling molecules at the receptor level in Drosophila.

| Leucokinin System Component | Interacting Molecule | Receptor Expressed on LK Neuron | Effect of Interaction |

| All LK Neurons | Insulin-like peptides (DILPs) | Insulin Receptor (dInR) | Decreased LK peptide levels with dInR overexpression researchgate.netnih.gov |

| Abdominal LK Neurons (ABLKs) | Serotonin (5-HT) | 5-HT1B Receptor | Inhibition of ABLK spontaneous activity, modulation of LK expression, and influence on water balance and feeding nih.govresearchgate.netnih.gov |

| Insulin-Producing Cells (IPCs) | Leucokinin | Leucokinin Receptor (Lkr) | Altered expression of DILPs, suggesting LK regulates insulin signaling plos.orgsdbonline.orgbiorxiv.org |

Physiological and Behavioral Modulations Mediated by Leucokinin

Regulation of Fluid and Ion Homeostasis

Leucokinin 1 is a key player in the intricate systems that manage water and ion balance within insects. Its influence extends to the excretory system, directly affecting how fluids are processed and eliminated.

Diuretic Activity in Malpighian Tubules

This compound is well-documented for its diuretic activity, primarily through its action on the Malpighian tubules, the main excretory and osmoregulatory organs in insects. mdpi.comsdbonline.orgresearchgate.netphysiology.orgbiologists.com Leucokinins stimulate fluid secretion in the Malpighian tubules of numerous insect species. mdpi.com This process is initiated when leucokinin binds to its G-protein-coupled receptors on the tubule cells, leading to an increase in intracellular calcium. mdpi.comphysiology.org This calcium influx, in turn, activates a chloride shunt conductance, which drives the transport of water across the tubule epithelium. mdpi.com In some insects, like Drosophila melanogaster, this action is specifically mediated by the stellate cells of the tubules which express the leucokinin receptor. mdpi.com

The diuretic properties of leucokinins were first observed in the yellow fever mosquito, Aedes aegypti, and have since been identified in a variety of other insects including the house cricket, locust, and fruit fly. physiology.org In Aedes aegypti, Leucokinin-VIII has been shown to significantly decrease the transepithelial resistance and voltage of the Malpighian tubules, further indicating its role in promoting fluid secretion. physiology.org Research on Aedes aegypti has also suggested that the transepithelial chloride conductance activated by leucokinin may occur through a paracellular pathway, highlighting the diverse mechanisms through which this neuropeptide can exert its diuretic effects. biologists.comnih.gov

| Species | Effect of Leucokinin on Malpighian Tubules | Reference |

| Leucophaea maderae (Madeira cockroach) | Stimulates fluid secretion | mdpi.com |

| Drosophila melanogaster (Fruit fly) | Potent diuretic activity, mediated by stellate cells | mdpi.comfrontiersin.org |

| Aedes aegypti (Yellow fever mosquito) | Increases rate of fluid secretion, decreases transepithelial resistance | physiology.orgbiologists.com |

| Rhodnius prolixus | No direct diuretic activity on Malpighian tubules | mdpi.com |

| Hyphantria cunea (Fall webworm) | Regulates diuresis and ion transport | frontiersin.org |

Influence on Water Retention and Desiccation Resistance

Leucokinin signaling plays a crucial role in an insect's ability to manage water retention and withstand dry conditions. biorxiv.org Studies on Drosophila melanogaster have shown that mutations in the leucokinin (Lk) and leucokinin receptor (Lkr) genes lead to increased water retention and enhanced survival under desiccation stress. biorxiv.orgnih.gov Flies with impaired LK signaling contained more water than control flies, both under normal and desiccated conditions. nih.gov This suggests that the normal function of leucokinin is to promote water loss, likely through its diuretic activity.

In the fall webworm, Hyphantria cunea, knockdown of the leucokinin or its receptor also resulted in increased water content and extended survival during desiccation. frontiersin.org This improved desiccation resistance is attributed to the promotion of water retention when LK signaling is suppressed. frontiersin.org Therefore, the leucokinin system is a key regulator of water balance, and its modulation can significantly impact an insect's ability to survive in environments with limited water availability. frontiersin.orgbiorxiv.org

| Organism | Experimental Condition | Outcome | Reference |

| Drosophila melanogaster | Lk and Lkr gene mutation | Increased water retention, improved survival under desiccation | biorxiv.orgnih.gov |

| Hyphantria cunea | LK or LKR knockdown | Increased water content, extended survival during desiccation | frontiersin.org |

| Drosophila melanogaster | Knockdown of LK in abdominal neurosecretory cells | Increased resistance to desiccation | nih.govsdbonline.org |

Effects on Gut Function and Motility (e.g., hindgut contraction)

Leucokinins were initially identified based on their myotropic activity, specifically their ability to stimulate contractions of the hindgut in the cockroach Leucophaea maderae. mdpi.comphysiology.org This stimulation of visceral muscle contractions is a conserved function across several insect species. mdpi.com For instance, leucokinins have been shown to increase the frequency and amplitude of contractions in the hindgut of the housefly, Musca domestica, and in the anterior midgut and hindgut of the kissing bug, Rhodnius prolixus. mdpi.com

The stimulation of hindgut motility by leucokinin is thought to work in concert with its diuretic effects on the Malpighian tubules to facilitate the excretion of primary urine. frontiersin.org However, in some insects, the effect on gut motility appears to be independent of its diuretic action. For example, in Rhodnius prolixus, leucokinin does not have a direct diuretic effect on the Malpighian tubules but does induce contractions in the hindgut and anterior midgut. mdpi.com The expression of the leucokinin receptor in the gut of various insects further supports its role in regulating gut function. sdbonline.org

| Insect Species | Effect on Gut | Reference |

| Leucophaea maderae (Madeira cockroach) | Stimulates hindgut contractions | mdpi.comphysiology.org |

| Musca domestica (Housefly) | Increases frequency and amplitude of hindgut contractions | mdpi.com |

| Rhodnius prolixus | Induces contraction in the anterior midgut and hindgut | mdpi.com |

| Drosophila melanogaster | Regulates hindgut motility | sdbonline.orgnih.gov |

Modulation of Feeding Behavior and Metabolic Homeostasis

Control of Meal Size and Frequency

Research in Drosophila melanogaster has revealed a significant role for the leucokinin signaling pathway in the control of meal size and frequency. sdbonline.orgresearchgate.netnih.govnih.govsdbonline.org Mutations in the leucokinin (leuc) and leucokinin receptor (lkr) genes result in flies that consume larger meals. sdbonline.orgnih.govnih.gov However, this increase in meal size is compensated by a reduction in meal frequency, leading to a total caloric intake that is comparable to that of wild-type flies. sdbonline.orgnih.govsdbonline.org This suggests that leucokinin is involved in the process of meal termination. researchgate.netnih.gov

The regulation of meal size by leucokinin appears to be mediated by neurons in the brain rather than through its hormonal effects on the Malpighian tubules. sdbonline.orgnih.gov The expression of leuc and its receptor in specific groups of brain neurons that innervate the foregut supports this neuronal mechanism. sdbonline.orgnih.govsdbonline.org Ablation of these neurons produces the same defects in meal size and frequency as the gene mutations. sdbonline.orgsdbonline.org These findings point to a conserved role for tachykinin-like signaling systems in regulating food intake between insects and vertebrates. researchgate.netnih.gov

| Organism | Genetic Modification | Effect on Meal Size | Effect on Meal Frequency | Reference |

| Drosophila melanogaster | leuc and lkr mutations | Increase | Decrease | sdbonline.orgnih.govnih.govsdbonline.org |

| Drosophila melanogaster | Ablation of Leuc- or Lkr-expressing neurons | Increase | Decrease | sdbonline.orgsdbonline.org |

Regulation of Food Intake and Satiety

Leucokinin signaling is integral to the regulation of food intake and the sensation of satiety. sdbonline.orgfrontiersin.orgnih.gov In Drosophila, leucokinin is believed to act as a satiety signal, helping to terminate feeding behavior. nih.gov The increased meal size observed in leucokinin pathway mutants is thought to be due to a defect in meal termination, possibly arising from impaired communication of gut distension signals to the brain. researchgate.netnih.gov

In the fall webworm, Hyphantria cunea, silencing the leucokinin and its receptor genes led to an increase in food intake, further supporting the role of LK in promoting satiety. frontiersin.org The release of leucokinin has been shown to occur after feeding in some insects, which is consistent with its function as a satiety factor. mdpi.com The interplay between leucokinin and other neuropeptides, such as Diuretic hormone 44 (DH44), also contributes to the regulation of feeding. In Drosophila, while both are co-localized in certain neurons, only the knockdown of DH44, and not leucokinin, in these specific cells diminished food ingestion. sdbonline.org This highlights the complexity and specificity of neuropeptidergic control over feeding behavior.

| Species | Leucokinin Function | Evidence | Reference |

| Drosophila melanogaster | Satiety signal, meal termination | Mutants have increased meal size due to termination defect | sdbonline.orgresearchgate.netnih.govnih.gov |

| Hyphantria cunea | Inhibition of food intake | Gene silencing leads to increased food consumption | frontiersin.org |

| Rhodnius prolixus | Post-feeding hormone release | Leucokinin is released into the hemolymph after a blood meal | mdpi.com |

| Drosophila melanogaster | Hunger-driven behavior modulation | Leucokinin signaling is essential for the reduction of behavioral responses to noxious heat during hunger | doi.org |

Interactions with Metabolic Pathways (e.g., insulin (B600854) signaling, metabolic rate)

Leucokinin (LK) signaling plays a crucial role in the intricate network that integrates metabolism and behavior in insects. Research in Drosophila melanogaster has identified specific neurons that utilize Leucokinin to modulate metabolic processes and respond to the organism's energetic state.

A key interaction of the Leucokinin system is with insulin-producing cells (IPCs). nih.gov A specific pair of Leucokinin neurons located in the lateral horn of the fly brain, termed LHLK neurons, are essential for integrating sleep and metabolic state. nih.gov These neurons project near the IPCs, which are central regulators of both sleep and metabolism. nih.gov The activity of these LHLK neurons is directly influenced by the fly's feeding state; they show reduced activity in response to glucose and increased activity during periods of starvation. nih.gov This suggests that Leucokinin acts as a signaling molecule that communicates the nutritional status of the animal to key metabolic centers.

Further evidence for the interaction between Leucokinin and insulin signaling comes from genetic studies. Knockdown of the Leucokinin receptor (Lkr) within the IPCs disrupts the normal metabolic regulation of sleep, highlighting the necessity of this signaling pathway for appropriate behavioral responses to starvation. nih.gov Moreover, flies with impaired LK signaling, either through mutations in the Leucokinin gene (Lk) or its receptor (Lkr), exhibit a reduced metabolic rate. sdbonline.orgbiorxiv.org This indicates that Leucokinin signaling is required for maintaining normal metabolic function. The regulation is complex, as LK signaling also appears to influence the expression of Drosophila insulin-like peptides (DILPs), with mutants showing altered expression of dilp2, dilp3, and dilp5. nih.gov

The metabolic influence of Leucokinin extends beyond just insulin signaling. The AMP-activated protein kinase (AMPK) signaling pathway, a key cellular energy sensor, also interacts with the Leucokinin system. Knocking down AMPK in Leucokinin neurons leads to suppressed sleep and increased activity of LHLK neurons even in fed flies, mimicking a starved state. nih.gov This demonstrates a functional link between cellular energy sensing and the Leucokinin-mediated regulation of behavior.

Influence on Gustatory Responsiveness

Leucokinin signaling has been identified as a modulator of gustatory responsiveness, influencing how an organism perceives and reacts to different tastes, particularly in response to its internal state of hunger. mdpi.comnih.govfrontiersin.org

Studies in Drosophila melanogaster have revealed that Leucokinin neurons are involved in processing taste information. elifesciences.org Specifically, a pair of Leucokinin-expressing neurons in the subesophageal zone (SEZ), known as SELK neurons, receive direct inputs from both sweet and bitter gustatory receptor neurons. elifesciences.org This anatomical connection places Leucokinin neurons in a prime position to integrate different taste modalities.

The influence of Leucokinin on taste is state-dependent, meaning its effect changes based on whether the fly is fed or starved. The expression of Leucokinin itself is upregulated in certain gustatory-associated neurons during starvation. elifesciences.org In behavioral experiments, flies lacking Leucokinin neurons show a reduced responsiveness to mixtures of sugar and bitter compounds, especially when they are starved. elifesciences.org This suggests that Leucokinin signaling is necessary for the proper modulation of taste perception during hunger, potentially by enhancing the acceptance of slightly aversive but nutritious food sources.

The proposed mechanism involves Leucokinin acting as a satiety signal. In satiated animals, the release of Leucokinin, prompted by the filling of the crop and gut, acts on downstream neurons to terminate feeding. researchgate.net Conversely, in a starved state, the inhibition of Leucokinin release is thought to be a factor in promoting feeding behavior. researchgate.net This modulation of feeding is directly linked to how the fly perceives taste, as the decision to continue or cease eating is based on gustatory input.

Neuromodulation of Circadian Rhythms and Sleep

Impact on Behavioral Rhythms and Locomotor Activity

The Leucokinin (LK) signaling system is a key component of the neural circuits that translate the output of the central circadian clock into rhythmic behaviors, including locomotor activity. sdbonline.orgnih.gov In Drosophila melanogaster, the neuropeptide Leucokinin and its receptor (LK-R) are required for maintaining normal 24-hour behavioral rhythms. nih.gov

A specific circuit involving LK connects the core pacemaker neurons of the circadian system to brain regions that control locomotor activity and sleep. nih.gov This circuit includes a pair of non-clock neurons in the lateral horn that express Leucokinin (LHLK neurons). biorxiv.orgnih.gov These neurons receive rhythmic signals from the pacemaker neurons, which in turn impose a 24-hour rhythm on the activity and excitability of both the LK-expressing neurons and the downstream LK-R-expressing neurons. nih.gov This propagation of rhythmic signals from the central clock to output circuits is crucial for orchestrating the daily patterns of locomotor activity. nih.gov

Furthermore, the influence of LK on locomotor activity is tied to the animal's metabolic state. Starvation is known to induce hyperactivity, a behavior thought to promote foraging. nih.gov Leucokinin signaling is implicated in this response, as manipulations of the LK system can affect starvation-induced changes in activity. nih.govbiorxiv.org This highlights LK's role as an integrator of circadian and metabolic information to produce an appropriate level of locomotor activity.

| Experimental Condition | Observed Effect on Locomotor Activity | Reference |

| Mutation in Lk or Lkr gene | Reduced total locomotor activity. | biorxiv.orgnih.gov |

| Silencing of Lk neurons | Attenuates circadian rhythms in locomotor activity. | nih.gov |

| Activation of Lk neurons (dTrpA1) | Abolishes locomotor activity rhythms. | nih.gov |

| Starvation in control flies | Increased waking activity (hyperactivity). | biorxiv.org |

| Starvation in Lk mutants | No significant increase in waking activity. | biorxiv.org |

Regulation of Sleep-Wake Cycles and Sleep Architecture

Leucokinin (LK) signaling is a critical modulator of sleep-wake cycles, particularly in response to the body's metabolic status. nih.govmdpi.com While not essential for baseline sleep under fed conditions, the LK system is crucial for starvation-induced sleep suppression. nih.govoup.com

In Drosophila, a single pair of Leucokinin neurons in the lateral horn (LHLK neurons) are activated during starvation. nih.govoup.com These neurons are indispensable for the normal suppression of sleep that occurs when a fly is food-deprived. nih.gov Genetic silencing of these LHLK neurons or mutations in the Lk gene prevent flies from reducing their sleep during starvation, a behavior that is thought to be evolutionarily advantageous for promoting foraging. nih.gov

The mechanism by which LK regulates sleep involves its interaction with other key sleep and metabolic-regulating brain centers. The LHLK neurons signal to insulin-producing cells (IPCs), and knockdown of the Leucokinin receptor (Lkr) in these IPCs also abolishes starvation-induced sleep suppression. nih.gov This demonstrates a direct functional circuit from LK neurons to IPCs for the metabolic regulation of sleep. nih.gov Additionally, the LK/LK-R circuit connects pacemaker neurons to brain areas that regulate sleep, and the Leucokinin receptor is expressed in the fan-shaped body, a primary sleep-promoting region of the fly brain. nih.govbiorxiv.org

Leucokinin also plays a role in postprandial sleep, the sleepiness that occurs after a meal. Silencing of Leucokinin receptor (Lkr) neurons was found to specifically decrease the sleep that is induced by consuming protein. elifesciences.org Conversely, downregulating the Leucokinin (Lk) peptide itself led to an increase in postprandial sleep, suggesting an inhibitory connection within the Lk-Lkr circuit that helps regulate the duration and intensity of sleep after eating. elifesciences.org

| Condition | Effect on Sleep | Key Neurons/Receptors Involved | Reference |

| Starvation | Suppression of sleep. | LHLK neurons, Leucokinin Receptor (Lkr) on Insulin-Producing Cells (IPCs). | nih.govoup.com |

| Silencing of LHLK neurons | Abolishes starvation-induced sleep suppression. | LHLK neurons. | nih.gov |

| Lk gene mutation | Failure to suppress sleep during starvation. | Leucokinin (Lk). | nih.gov |

| Protein consumption | Induces postprandial sleep. | Leucokinin Receptor (Lkr) neurons. | elifesciences.org |

| Silencing of Lkr neurons | Reduced postprandial sleep after protein meal. | Leucokinin Receptor (Lkr). | elifesciences.org |

| Downregulation of Lk peptide | Increased postprandial sleep. | Leucokinin (Lk). | elifesciences.org |

Effects on Nociception and Stress Responses

Modulation of Nocifensive Behavior

Leucokinin (LK) signaling plays a significant role in modulating nocifensive behavior, which is the organism's response to potentially harmful or noxious stimuli. mdpi.comnih.gov This modulation allows an animal to prioritize behaviors based on its internal state and environmental context, sometimes suppressing pain-like responses in favor of more urgent needs like feeding. osf.io

In Drosophila, nocifensive behavior, such as responding to noxious heat, can be suppressed under certain conditions, and Leucokinin is a key mediator of this process. osf.io For instance, a hungry fly will show a reduced nocifensive response to a painful stimulus if there is an opportunity to feed. royalsocietypublishing.org This suppression is dependent on Leucokinin neurons that descend from the suboesophageal ganglion (SOG) to the ventral nerve cord (VNC). osf.ioroyalsocietypublishing.org These neurons integrate competing signals—the aversive nociceptive signal and the appetitive food signal—and can inhibit the final nocifensive motor output. royalsocietypublishing.org

Studies using CRISPR/Cas9 to disable Leucokinin-expressing neurons or their receptors have confirmed their role in this descending control of nociception. osf.io When this signaling pathway is inoperative, the starvation-induced suppression of the response to noxious heat is inhibited. osf.io This indicates that the Leucokinin system is a critical component of the neural circuitry that allows for the flexible and adaptive control of nocifensive behaviors. osf.ioresearchgate.net

The circuit involves the transmission of nociceptive signals to the VNC, which can trigger a reflexive nocifensive action, but the signal also travels up to the SOG in the brain. royalsocietypublishing.org It is here that the integration with other sensory inputs, like olfaction, occurs, and the Leucokinin neurons execute the descending control to suppress the pain-like response when appropriate. royalsocietypublishing.org

| Internal State / Condition | Effect on Nocifensive Behavior | Mediating System | Reference |

| Satiated | Normal nocifensive response to noxious stimuli. | N/A | royalsocietypublishing.org |

| Food Deprivation (Hunger) | Reduced nocifensive response to noxious heat. | Leucokinin neurons descending from the suboesophageal ganglion (SOG). | osf.ioroyalsocietypublishing.org |

| Inoperative LK signaling (via CRISPR/Cas9) | Inhibition of starvation-induced suppression of nocifensive behavior. | Leucokinin and its receptor. | osf.io |

Roles in Other Behavioral Contexts

Impact on Memory Formation

Leucokinin signaling is integral to the formation and expression of state-dependent memories, particularly those related to thirst and hunger. mdpi.comox.ac.uk In Drosophila, the activity of two specific Leucokinin-expressing brain neurons is elevated in both thirsty and hungry flies. ox.ac.uk The release of Leucokinin from these neurons is necessary for the fly to express memories associated with seeking water or sugar, depending on its internal deprivation state. ox.ac.ukresearchgate.net

The mechanism involves Leucokinin modulating different sets of dopaminergic neurons (DANs) that innervate the mushroom bodies, a key brain region for learning and memory in insects. ox.ac.uk

For thirst-specific water memory: Leucokinin inhibits two types of DANs to promote the expression of water-seeking memories. ox.ac.uk

For hunger-dependent sugar memory: Leucokinin activates other DANs to facilitate the expression of sugar-seeking memories. ox.ac.uk

This demonstrates that Leucokinin acts as a critical neuromodulator that allows the fly to prioritize and act upon the most relevant learned information based on its current physiological needs. ox.ac.uk The selection between expressing a hunger- or thirst-appropriate memory arises from a competitive interaction between Leucokinin and other neuromodulatory hunger signals at the level of these dopaminergic neurons. ox.ac.uk This intricate system ensures that the organism engages in the most appropriate goal-directed behavior. mdpi.comox.ac.ukresearchgate.netnih.gov

Modulation of Larval Locomotion and Escape Responses

In the larval stage of Drosophila, Leucokinin-producing neurons are key modulators of locomotion and escape responses. researchgate.netnih.govmdpi.com The larval central nervous system contains 20 LK neurons of three main types, including subesophageal (SELK) and abdominal (ABLK) neurons, which influence motor patterns. mdpi.comnih.govmdpi.com

Specifically, Leucokinin signaling is involved in turning behavior, a crucial component of larval locomotion and response to stimuli. nih.govjneurosci.org Larval turning is composed of three distinct motor actions: bending, retreating, and rearing. jneurosci.org Research has shown that serotonin (B10506) (5-HT) modulates this turning behavior by specifically suppressing rearing. jneurosci.org This action of serotonin is mediated through downstream ABLK neurons that express both the 5-HT1B receptor and Leucokinin. jneurosci.org

Inhibiting neural transmission or Leucokinin synthesis in these ABLK neurons leads to an increase in rearing behavior. jneurosci.org Conversely, forced activation of ABLKs also increases rearing, suggesting that a precise level of ABLK activity is essential for the proper control of turning movements. jneurosci.org Calcium imaging has revealed that ABLKs are periodically activated, and their activity level is regulated by serotonin. jneurosci.org This indicates that serotonin modulates larval turning by adjusting the activity of these downstream Leucokinin-releasing neurons. nih.govjneurosci.org

The ABLK neurons send axon terminals to specific muscles (e.g., muscle 8), suggesting a role as a co-transmitter in neuromuscular function or as a paracrine signal influencing nearby tissues. tandfonline.com This pathway highlights how a neuromodulator like Leucokinin can be integrated into motor circuits to fine-tune behavioral responses. researchgate.netnih.govmdpi.com

Potential Involvement in Mating Behaviors

Leucokinin signaling is emerging as a significant modulator of mating and post-mating behaviors in insects, particularly in Drosophila. mdpi.compnas.org Its role appears to be state-dependent, balancing reproductive efforts against the organism's physiological condition. mdpi.comnih.gov For instance, under conditions of dehydration or starvation, Leucokinin may inhibit mating to conserve energy; in contrast, in well-fed and hydrated states, it may enhance arousal and encourage mating. mdpi.comnih.gov

Recent studies have identified Leucokinin as a key inhibitor of female sexual receptivity during the transition to sexual maturity. pnas.org In newly emerged Drosophila females, which are not yet receptive, Leucokinin signaling actively suppresses mating behavior. pnas.org Mutant female flies lacking the Lk gene show a significantly increased rate of copulation at a young age compared to wild-type flies. pnas.org This inhibitory effect is mediated by the steroid hormone ecdysone, which is produced in the ovaries during maturation and acts on LK neurons. pnas.org The Leucokinin released from these neurons then acts on its receptor (Lkr) in specific decision-making neurons (pC1 neurons) to suppress receptivity. pnas.org

Furthermore, Leucokinin is involved in modulating defensive behaviors related to mating. mdpi.compnas.org After mating, female flies exhibit a strengthened defensive wing retraction response to touch, a behavior that is compromised in virgin females during courtship. nih.govmdpi.com This post-mating switch is regulated by a neural pathway involving sensory inputs from the uterus to the abdominal Leucokinin neurons (ABLKs). mdpi.com This suggests LK signaling helps mediate a female's behavioral response, distinguishing between a courtship touch and a general physical stimulus post-mating. mdpi.com

Table 2: Summary of Leucokinin's Role in Behavior

| Behavioral Context | Specific Role of Leucokinin | Key Neurons Involved | Reference |

|---|---|---|---|

| Memory Formation | Enables state-dependent expression of water- and sugar-seeking memories. | Brain LK neurons, Dopaminergic neurons (DANs) | mdpi.comox.ac.ukresearchgate.net |

| Larval Locomotion | Modulates turning behavior by regulating rearing; requires a specific level of activity. | Abdominal Leucokinin Neurons (ABLKs), Subesophageal Leucokinin Neurons (SELKs) | nih.govjneurosci.org |

| Mating Behavior | Inhibits sexual receptivity in immature females; modulates post-mating defensive responses. | Abdominal Leucokinin Neurons (ABLKs), pC1 neurons | mdpi.compnas.org |

Mechanisms of Leucokinin Signal Transduction

Intracellular Signaling Cascades

The binding of leucokinin to its receptor on the cell surface triggers a series of intracellular events, or cascades, that amplify the initial signal and elicit a specific physiological action. These cascades are fundamental to understanding how leucokinins exert their effects, particularly in tissues like the Malpighian tubules of insects.

Leucokinin receptors (LKRs) are members of the G-protein-coupled receptor (GPCR) superfamily. mdpi.commdpi.comresearchgate.netfrontiersin.orgjneurosci.org This classification is based on their characteristic structure, which includes seven transmembrane domains. frontiersin.orgfrontiersin.org The identification and characterization of the LKR in various species, including the fruit fly Drosophila melanogaster and the pond snail Lymnaea stagnalis, confirmed its nature as a GPCR. mdpi.comjneurosci.org

Upon binding of a leucokinin peptide, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. Research suggests that the leucokinin receptor couples to the Gq alpha subunit (Gαq) class of G-proteins. This activation leads to the stimulation of the primary effector enzyme, Phospholipase C (PLC). PLC's role is to hydrolyze the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2), generating two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov This Gq/PLC pathway is the principal effector system for leucokinin signaling, directly linking receptor activation to the mobilization of intracellular calcium. physiology.orgnih.gov

Calcium (Ca²⁺) is unequivocally the principal second messenger in the leucokinin signaling pathway. mdpi.comphysiology.org The binding of leucokinin to its receptor initiates a rapid and significant increase in the concentration of intracellular free calcium ([Ca²⁺]i), an event known as a calcium transient. biologists.comnih.gov In the Malpighian tubules of Drosophila, this response is specifically localized to the stellate cells, which express the leucokinin receptor. mdpi.combiologists.comphysiology.orgsdbonline.org

The calcium signal originates from two distinct sources. physiology.org The initial, rapid phase of the transient is caused by the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum. physiology.orgnih.gov This release is triggered by the binding of IP₃, a product of the Gq/PLC pathway, to IP₃ receptors on the endoplasmic reticulum membrane. nih.govnih.govmarquette.edu The kinetics of the leucokinin-induced response are faster than those induced by thapsigargin (B1683126) (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase), which supports the direct involvement of IP₃-receptor channels. physiology.orgnih.gov

This initial release is followed by a more sustained phase, which requires the influx of extracellular Ca²⁺ into the cell. physiology.orgnih.gov This is demonstrated by experiments where the removal of extracellular Ca²⁺ results in a partial and transient response to leucokinin, which is fully restored upon the reintroduction of external Ca²⁺. physiology.orgnih.gov This influx is mediated by the opening of Ca²⁺ channels in the plasma membrane. physiology.orgbiologists.com

Studies using the native Drosophila leucokinin (DLK) have characterized this transient in detail. In stellate cells, DLK elicits a biphasic rise in [Ca²⁺]i from resting levels of approximately 80-100 nmol l⁻¹ to a peak of 200-300 nmol l⁻¹. biologists.comnih.govresearchgate.net This elevation is sufficient to activate downstream calcium-dependent proteins, such as calmodulin. biologists.com

Table 1: Research Findings on Leucokinin-Induced Calcium Signaling

| Organism/System | Key Finding | Reference |

|---|---|---|

| Drosophila melanogaster Malpighian Tubules | Leucokinin elicits a rapid increase in intracellular Ca²⁺ specifically in stellate cells, not principal cells. | biologists.comnih.govphysiology.orgsdbonline.org |

| Aedes aegypti Malpighian Tubules | The signaling pathway involves an initial release of Ca²⁺ from intracellular stores, followed by a necessary influx of extracellular Ca²⁺ for a sustained response. | physiology.orgnih.gov |

| Drosophila melanogaster Stellate Cells | Resting [Ca²⁺]i of ~80-100 nmol l⁻¹ rises to a peak of 200-300 nmol l⁻¹ following stimulation with Drosophila Leucokinin (DLK). | biologists.comnih.gov |

| Aedes aegypti Malpighian Tubules | The Ca²⁺ signal is initiated by IP₃-mediated release from internal stores. | physiology.orgnih.govresearchgate.net |

| General Insect Malpighian Tubules | The use of thapsigargin mimics leucokinin effects, confirming the essential role of Ca²⁺ release from intracellular stores. | physiology.orgnih.govresearchgate.net |

While calcium is the primary second messenger, the roles of other signaling molecules have been investigated. As a direct product of PLC activity, Inositol 1,4,5-trisphosphate (IP₃) is a crucial, albeit transient, second messenger that acts upstream of calcium release. wikipedia.orgnih.govlibretexts.org Studies in the mosquito Aedes aegypti have confirmed that leucokinins stimulate an increase in intracellular IP₃ levels, which in turn triggers the release of Ca²⁺ from internal stores. physiology.orgnih.govresearchgate.net

In contrast, research in Drosophila has shown that leucokinin does not cause an increase in the levels of the cyclic nucleotides cyclic AMP (cAMP) or cyclic GMP (cGMP) . researchgate.net This distinguishes the leucokinin pathway from other diuretic hormone signaling systems that do utilize cAMP or cGMP. researchgate.net Although some studies note that cGMP can inhibit leucokinin-induced responses, this appears to be a point of cross-talk between pathways rather than cGMP being a direct second messenger for leucokinin itself. biologists.com

Table 2: Role of Second Messengers in Leucokinin Signaling

| Second Messenger | Involvement in Leucokinin Pathway | Mechanism/Note | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | Primary | Acts as the main intracellular signal, released from stores and entering from outside the cell. | mdpi.comphysiology.org |

| Inositol 1,4,5-trisphosphate (IP₃) | Directly Involved (Upstream) | Generated by Phospholipase C; triggers Ca²⁺ release from the endoplasmic reticulum. | nih.govphysiology.orgnih.govresearchgate.net |

| Cyclic AMP (cAMP) | Not Involved | Studies in Drosophila show no increase in cAMP levels in response to leucokinin. | researchgate.net |

| Cyclic GMP (cGMP) | Not Involved | Studies in Drosophila show no increase in cGMP levels; may have inhibitory cross-talk effects. | researchgate.netbiologists.com |

| Diacylglycerol (DAG) | Potentially Involved | Generated alongside IP₃ by Phospholipase C, but its specific downstream role in the LK pathway is less characterized. | wikipedia.orgnih.govlibretexts.org |

Ion Channel Modulation by Leucokinin (e.g., K+ channels)

The ultimate physiological effect of the leucokinin signaling cascade is the modulation of ion channel activity. The increase in intracellular Ca²⁺ acts as a signal to open or close specific ion channels, altering the cell's membrane potential and driving ion transport.

The most well-documented effect of leucokinin signaling in Malpighian tubules is a significant increase in the transepithelial chloride (Cl⁻) conductance. mdpi.comphysiology.orgsdbonline.orgbiologists.com This is achieved through the Ca²⁺-dependent activation of maxi-chloride channels located in the apical membrane of stellate cells in Drosophila. physiology.orgsdbonline.org This opening of chloride channels allows for the movement of Cl⁻ ions, which is a critical step in the secretion of fluid. mdpi.comphysiology.org

In addition to chloride channels, the signaling cascade also modulates calcium channels. In Aedes aegypti, the sustained phase of the calcium signal is mediated by the activation of nifedipine-sensitive Ca²⁺ channels in the basolateral membrane, which allows for the influx of extracellular calcium. physiology.orgnih.gov

Table 3: Ion Channels Modulated by Leucokinin Signaling

| Ion Channel Type | Effect of Leucokinin Signaling | Location | Organism/System | Reference |

|---|---|---|---|---|

| Maxi-Chloride Channels | Activation (opening) | Apical membrane of stellate cells | Drosophila melanogaster | physiology.orgsdbonline.org |

| Nifedipine-sensitive Ca²⁺ Channels | Activation (opening) | Basolateral membrane of principal cells | Aedes aegypti | physiology.orgnih.gov |

| Potassium (K⁺) Channels | No direct primary or secondary effect demonstrated | Basolateral membrane of principal cells | Aedes aegypti | physiology.org |

| IP₃ Receptor Channels | Activation (opening) | Endoplasmic Reticulum membrane | Inferred in Drosophila, demonstrated in Aedes aegypti | nih.govnih.govmarquette.edu |

Methodological Approaches in Leucokinin Research

Genetic Manipulation Techniques

Genetic tools, particularly in model organisms like Drosophila melanogaster, have revolutionized the functional analysis of the leucokinin system. These methods allow for precise gene-level modifications to study the resulting physiological and behavioral phenotypes.

The ability to disrupt the expression of the leucokinin (lk) gene and its receptor (lkr) has been fundamental to understanding their roles.

CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has been a powerful tool for creating targeted gene knockouts. sdbonline.orgnih.gov Researchers have utilized CRISPR/Cas9 to generate null mutations in both the lk and lkr genes in Drosophila. plos.orgnih.govbiorxiv.org This technique involves designing a guide RNA (gRNA) that directs the Cas9 endonuclease to a specific genomic location, where it creates a double-strand break. The cell's subsequent error-prone repair often results in insertions or deletions that disrupt the gene's function. patsnap.com For instance, a knockout mutation of the Lkr gene was created using CRISPR/Cas9 to investigate its role in nociceptive behavioral responses. sdbonline.org Similarly, CRISPR-Cas9 was used to generate GAL4 knock-in mutants for both Lk and Lkr to study their involvement in post-feeding physiology and behavior. plos.orgnih.govbiorxiv.org These mutant flies exhibit a range of phenotypes, including altered feeding behavior, stress responses, and water homeostasis, directly implicating the LK signaling pathway in these processes. sdbonline.orgnih.gov

lk and lkr Mutants: Before the widespread use of CRISPR/Cas9, studies relied on previously generated mutant lines. For example, the lk mutant line Lkc275, a hypomorphic allele with a piggyBac element insertion, was used to demonstrate the role of leucokinin in the metabolic regulation of sleep. nih.gov The analysis of both lk and lkr mutant flies has revealed that impaired LK signaling leads to diverse but coordinated effects on processes such as stress regulation, water balance, feeding, locomotor activity, and metabolic rate. nih.gov

RNA Interference (RNAi): RNAi is another widely used technique to reduce gene expression. It involves introducing double-stranded RNA corresponding to a target gene, which leads to the degradation of the messenger RNA (mRNA) and a subsequent decrease in protein production. In leucokinin research, RNAi has been employed to specifically knockdown the expression of lk or lkr in all neurons or in targeted subsets of neurons. plos.orgfrontiersin.org For example, driving Lk-RNAi with an Lk-GAL4 driver significantly reduced LK expression and was used to study its role in the metabolic regulation of sleep. nih.govplos.org This approach has been crucial for confirming the neuronal-specific functions of the leucokinin pathway. sdbonline.org

| Technique | Target Gene(s) | Organism | Key Findings | References |

|---|---|---|---|---|

| CRISPR/Cas9 | lk, lkr | Drosophila melanogaster | Generation of null mutants to study roles in nociception, feeding, and water homeostasis. | sdbonline.orgnih.govplos.orgnih.govbiorxiv.org |

| Mutant Lines | lk (e.g., Lkc275) | Drosophila melanogaster | Demonstrated LK's role in metabolic regulation of sleep and other physiological processes. | nih.govnih.gov |

| RNAi | lk, lkr | Drosophila melanogaster, Hyphantria cunea | Tissue-specific knockdown confirmed neuronal roles in sleep regulation and stress responses. | nih.govplos.orgfrontiersin.org |

Targeted expression systems are invaluable for manipulating and visualizing specific neuronal populations, providing a deeper understanding of the neural circuits involving leucokinin.

GAL4-UAS System: The GAL4-UAS system is a powerful bipartite system used in Drosophila to drive the expression of a gene of interest in specific cells or tissues. mdpi.comnih.gov It consists of the yeast transcription factor GAL4, which binds to an Upstream Activation Sequence (UAS) to activate the transcription of a downstream gene. By placing the GAL4 gene under the control of a promoter specific to leucokinin-expressing neurons (lk-GAL4) or leucokinin receptor-expressing neurons (lkr-GAL4), researchers can specifically manipulate these cells. elifesciences.orgresearchgate.net This system has been used to drive the expression of various transgenes, including fluorescent reporters (e.g., UAS-mCD8::GFP) for anatomical visualization, tools to silence neuronal activity (e.g., UAS-Kir2.1, UAS-TNT), or tools to activate neurons (e.g., UAS-TrpA1). elifesciences.orgnih.gov

Specific GAL4 Lines: Researchers have generated and utilized specific GAL4 lines that recapitulate the expression patterns of the lk and lkr genes. nih.govbiorxiv.orgresearchgate.net For instance, lk-GAL4 lines have been used to identify the four main groups of LK-expressing neurons in the Drosophila central nervous system: lateral horn LK neurons (LHLK), suboesophageal LK neurons (SELK), anterior LK neurons (ALK), and abdominal LK neurons (ABLK). researchgate.net Similarly, lkr-GAL4 lines have been used to visualize the distribution of the leucokinin receptor, revealing its presence in various brain regions and the foregut. nih.gov The use of these specific GAL4 lines has been crucial for dissecting the distinct functions of different leucokinin neuron subpopulations. For example, by combining lk-GAL4 with tsh-GAL80 (a GAL4 repressor), expression can be restricted to the brain, allowing for the specific investigation of the brain's LK neurons. biorxiv.org

| System/Line | Purpose | Application Examples | References |

|---|---|---|---|

| GAL4-UAS System | Drive targeted gene expression in specific neurons. | Expressing fluorescent reporters for visualization, silencing/activating neurons to study function. | mdpi.comnih.govelifesciences.orgnih.gov |

| lk-GAL4 | Target leucokinin-expressing neurons. | Anatomical mapping of LK neurons, functional studies of LK neuron subpopulations. | elifesciences.orgresearchgate.netbiorxiv.org |

| lkr-GAL4 | Target leucokinin receptor-expressing neurons. | Visualizing Lkr distribution, studying the function of Lkr-expressing cells. | nih.govbiorxiv.orgnih.gov |

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques have been essential for the initial discovery of leucokinins and for characterizing their expression and localization.

The identification of Leucokinin 1 was the result of meticulous biochemical purification and sequencing efforts.

Purification: The process typically begins with the extraction of peptides from a large quantity of insect tissue, such as whole bodies or heads. biologists.comnih.gov Early studies on the cockroach Leucophaera maderae and later on the fruit fly Drosophila melanogaster and the housefly Musca domestica involved homogenizing the tissue and subjecting the extract to several rounds of purification. biologists.comnih.govnih.gov Solid-phase extraction is often used as an initial cleanup step, followed by multiple steps of High-Performance Liquid Chromatography (HPLC). nih.govnih.govcapes.gov.br Throughout the purification process, fractions are tested for leucokinin-like activity or immunoreactivity using bioassays or immunoassays like ELISA. biologists.comnih.govsenasica.gob.mx

Sequencing: Once a purified peptide is obtained, its amino acid sequence is determined. Edman degradation was a common method for sequencing, and mass spectrometry is also used to confirm the sequence and determine the molecular weight of the peptide. nih.govcapes.gov.br This process led to the identification of the primary structure of this compound and other members of the leucokinin family. For example, the sequence of Drosophila leucokinin (DLK) was determined to be Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide. biologists.comsenasica.gob.mxnih.gov

These techniques are used to visualize the location of leucokinin gene expression and the peptide itself within the nervous system.